molecular formula C6H10Cl2O B097877 6-Chlorohexanoyl chloride CAS No. 19347-73-0

6-Chlorohexanoyl chloride

Cat. No. B097877
CAS RN: 19347-73-0
M. Wt: 169.05 g/mol
InChI Key: WZILXAPNPKMOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorohexanoyl chloride is a chemical compound that can be synthesized through various chemical reactions involving chlorination and oxidation processes. It is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar compounds and reactions described in the literature.

Synthesis Analysis

The synthesis of chlorinated organic compounds can be achieved through different methods. For instance, chromyl chloride has been used to oxidize cyclohexane, resulting in chlorocyclohexane and other products . Similarly, 6-chloro-1-indanone was synthesized using 4-chlorobenzyl chloride and diethyl malonate through a series of reactions including condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation, achieving a high yield and purity . These methods suggest that 6-chlorohexanoyl chloride could potentially be synthesized through similar chlorination and acylation reactions.

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be complex and is often studied using various spectroscopic techniques. For example, the structure of a chlorinated cyclohexanone derivative was characterized by proton and carbon nuclear magnetic resonance, infrared, ultraviolet-visible, mass spectral analysis, and X-ray crystallography . These techniques could be applied to analyze the molecular structure of 6-chlorohexanoyl chloride to confirm its identity and purity.

Chemical Reactions Analysis

Chlorinated compounds can undergo a variety of chemical reactions. Chromyl chloride, for example, reacts with cyclohexane to produce chlorocyclohexane and cyclohexene . The reaction of a chlorine atom with benzene in solid para-hydrogen resulted in the formation of a σ-complex, indicating the potential for site-selective chlorination reactions . These studies demonstrate the reactivity of chlorinated compounds and suggest that 6-chlorohexanoyl chloride could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can be influenced by the presence of chlorine atoms. For instance, the photo-physical and nonlinear optical (NLO) properties of a chlorinated cyclohexanone derivative were found to be tunable via peripheral substituent chlorine atoms . The solvatochromic behavior and fluorescence lifetime were also investigated, showing the impact of chlorine on the excited state relaxation process . These findings imply that the physical and chemical properties of 6-chlorohexanoyl chloride could be similarly affected by its chlorine content and could be studied using comparable techniques.

Scientific Research Applications

Application 1: Preparation of tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate

  • Summary of the Application : 6-Chlorohexanoyl chloride is used in the synthesis of tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate. This compound is an intermediate for synthesizing the ketone analog of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl)benzamide hydrochloride .

Application 2: Preparation of (S)-(-)6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide

  • Summary of the Application : 6-Chlorohexanoyl chloride is used in the synthesis of (S)-(-)6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide . This compound is a precursor for synthesizing 2-alkyl-substituted lactones .

Safety And Hazards

6-Chlorohexanoyl chloride is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chlorohexanoyl chloride .

properties

IUPAC Name

6-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZILXAPNPKMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172950
Record name 6-Chlorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorohexanoyl chloride

CAS RN

19347-73-0
Record name 6-Chlorohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19347-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohexanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorohexanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

456 parts of 6-caprolactone and 9 parts of N,N-dimethylpiperidinium chloride are initially taken in the stirred reactor described in Example 1. 380 parts of phosgene and 70 parts of hydrogen chloride are passed in at 170°-175° C. in the course of 7 hours. The reaction mixture is then kept at this temperature for a further hour. Any phosgene and hydrogen chloride still present are blown out with nitrogen, and the reaction mixture is then worked up by distillation under reduced pressure. 424 parts of 6-chlorohexanoyl chloride and 86 parts of caprolactone are obtained. The conversion is 81% and the yield is 77.3%, based on lactone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorohexanoyl chloride
Reactant of Route 2
6-Chlorohexanoyl chloride
Reactant of Route 3
Reactant of Route 3
6-Chlorohexanoyl chloride
Reactant of Route 4
Reactant of Route 4
6-Chlorohexanoyl chloride
Reactant of Route 5
Reactant of Route 5
6-Chlorohexanoyl chloride
Reactant of Route 6
6-Chlorohexanoyl chloride

Citations

For This Compound
26
Citations
JK Coward, GL Anderson, KC Tang - Methods in Enzymology, 1983 - Elsevier
… 6-Chlorohexanoyl Chloride. g (16.6 mmol) of zinc chloride was added to 77.3 g (667 mmol) … A well-stirred, ice-cooled solution of 30.35 g (179.6 mmol) of 6-chlorohexanoyl chloride in …
Number of citations: 21 www.sciencedirect.com
J Kim, MH Litt - Journal of Polymer Science Part A: Polymer …, 1989 - Wiley Online Library
A new oxazoline monomer was made containing a chloroalkyl substituent which can be transformed to other functional groups by nucleophilic substitution. Oxazoline monomer …
Number of citations: 3 onlinelibrary.wiley.com
F Navas III, FLM Tang, LT Schaller… - Bioorganic & medicinal …, 1998 - Elsevier
… tert-butyllithium followed by quenching with 6-chlorohexanoyl chloride. However, attempts via … (8) that was reacted with 6-chlorohexanoyl chloride in the presence of a palladium catalyst …
Number of citations: 10 www.sciencedirect.com
KC Tang, R Mariuzza, JK Coward - Journal of Medicinal …, 1981 - ACS Publications
… e-Caprolactone was converted to 6-chlorohexanoyl chloride via ZnCl2-catalyzed lactone ring opening in the presence of SOCl2. Ethylene addition to theacid chloride, catalyzed by …
Number of citations: 71 pubs.acs.org
H Geneste, W Amberg, G Backfisch… - Bioorganic & Medicinal …, 2006 - Elsevier
… Benzylamine was first coupled with 6-chlorohexanoyl chloride and the piperazine-pyrimidine moiety (QH) was introduced by nucleophilic substitution to yield 5. In the second case, 6 …
Number of citations: 33 www.sciencedirect.com
MM Reinoso-García, D Jańczewski… - New journal of …, 2006 - pubs.rsc.org
… The tripodands 15 and 16, which have a handle for the connection of COSAN moieties, were prepared by reaction of 9 and 10 with 6-chlorohexanoyl chloride in 68 and 27% yield, …
Number of citations: 55 pubs.rsc.org
MJB Moore, CM Schultes, J Cuesta… - Journal of medicinal …, 2006 - ACS Publications
The synthesis is reported of a group of 3,6,9-trisubstituted acridine compounds as telomeric quadruplex-stabilizing ligands with systematic variations at the 3-, 6-, and 9-positions. A new …
Number of citations: 257 pubs.acs.org
JR Etukala, XY Zhu, SVK Eyunni, EK Onyameh… - Bioorganic & medicinal …, 2016 - Elsevier
… 6-Chlorohexanoyl chloride or 5-chloropentanoyl chloride were each reacted with 2-aminophenol in the presence of triethylamine (Et 3 N) and heated to reflux to provide the amide …
Number of citations: 5 www.sciencedirect.com
S Sonda, T Kawahara, T Murozono, N Sato… - Bioorganic & medicinal …, 2003 - Elsevier
… A cooled (5 C) solution of benzene and 6-chlorohexanoyl chloride in CH 2 Cl 2 was treated with AlCl 3 and stirred at 25 C for 2–4 h. The reaction mixture was poured into ice water and …
Number of citations: 16 www.sciencedirect.com
J Huston, H Schaffner, B Skrable, A Genovese… - Drugs of the …, 2023 - access.portico.org
… 1) Reaction of bimatoprost (I) with butylboronic acid in CH2Cl2 or MTBE gives boronate (II) (1-3), which is then condensed with 6-chlorohexanoyl chloride (III) in the presence of DMAP …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.